molecular formula C13H19Cl2N3 B1430073 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1351654-13-1

1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1430073
CAS No.: 1351654-13-1
M. Wt: 288.21 g/mol
InChI Key: FQCHKPDXHOXQBZ-UHFFFAOYSA-N
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Description

1-(Piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound that features a piperidine ring attached to a benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride typically involves the reaction of piperidine derivatives with benzodiazole precursors. One common method includes the use of piperidine and benzodiazole in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction may involve steps such as cyclization, hydrogenation, and amination to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1-(piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and benzodiazole derivatives, such as:

Uniqueness

1-(Piperidin-3-ylmethyl)-1H-1,3-benzodiazole dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a benzodiazole structure allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-(piperidin-3-ylmethyl)benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-6-13-12(5-1)15-10-16(13)9-11-4-3-7-14-8-11;;/h1-2,5-6,10-11,14H,3-4,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCHKPDXHOXQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=NC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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